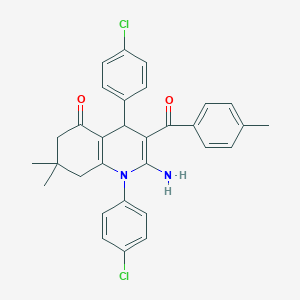
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 due to its complex chemical structure. BML-210 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BML-210 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, BML-210 can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. BML-210 has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BML-210 has a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, BML-210 has been shown to have anti-inflammatory and neuroprotective effects. BML-210 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BML-210 in laboratory experiments is its potent activity against cancer cells. BML-210 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using BML-210 is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of BML-210 is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on BML-210. One area of research could focus on the development of new synthesis methods for BML-210 that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BML-210 that have improved activity and selectivity against cancer cells. Additionally, further research could be done to better understand the mechanism of action of BML-210 and its effects on different signaling pathways in cells.
Méthodes De Synthèse
The synthesis of BML-210 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-chlorobenzophenone, 4-methylbenzoyl chloride, and 2-amino-3,5-dimethylpyridine. The synthesis involves the reaction of these starting materials with various reagents and catalysts to produce the final product. The synthesis of BML-210 is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
BML-210 has been studied extensively for its potential applications in scientific research. One of the most promising applications of BML-210 is in the field of cancer research. BML-210 has been shown to have potent anti-cancer activity in laboratory experiments. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BML-210 has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
Propriétés
Nom du produit |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C31H28Cl2N2O2 |
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-4-6-20(7-5-18)29(37)28-26(19-8-10-21(32)11-9-19)27-24(16-31(2,3)17-25(27)36)35(30(28)34)23-14-12-22(33)13-15-23/h4-15,26H,16-17,34H2,1-3H3 |
Clé InChI |
YKRFUBBMPKUJRU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)